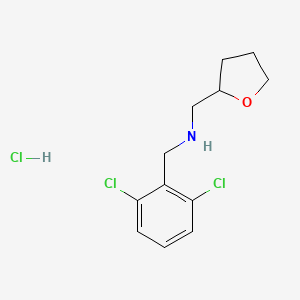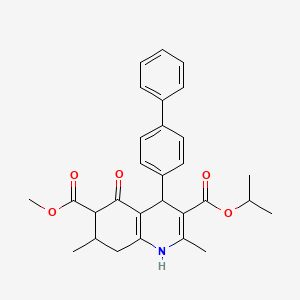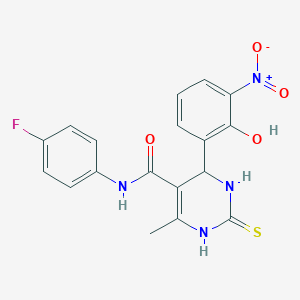
(2,6-dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Descripción general
Descripción
(2,6-dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, also known as benzalkonium chloride, is a synthetic quaternary ammonium compound that is widely used as a disinfectant and preservative in various industries. It has a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses, making it a popular ingredient in many household and personal care products. In
Mecanismo De Acción
The mechanism of action of (2,6-dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride chloride is based on its ability to disrupt the cell membrane of microorganisms. It binds to the cell membrane, causing leakage of intracellular contents and ultimately leading to cell death. The exact mechanism of action depends on the concentration, pH, and type of microorganism.
Biochemical and Physiological Effects
Benzalkonium chloride has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and immunomodulatory effects. It has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to modulate the immune response by affecting cytokine production and lymphocyte proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzalkonium chloride has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, stability, and ease of use. It is also relatively inexpensive and widely available. However, it has some limitations, including its potential toxicity and non-specific effects on cells. It may also interfere with certain assays and experiments.
Direcciones Futuras
There are several future directions for the research and development of (2,6-dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride chloride. Some of the areas of interest include the development of novel formulations and delivery systems, the investigation of its potential use in the treatment of viral infections, and the exploration of its mechanisms of action and toxicity. In addition, there is a need for further studies to evaluate its safety and efficacy in various applications and to optimize its use in different settings.
Conclusion
In conclusion, (2,6-dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride chloride is a widely used disinfectant and preservative with broad-spectrum antimicrobial activity. It has been extensively studied for its potential use in various applications and its mechanisms of action and toxicity. While it has several advantages for lab experiments, it also has some limitations and potential risks. Further research is needed to fully understand its potential and optimize its use in different settings.
Aplicaciones Científicas De Investigación
Benzalkonium chloride has been extensively studied for its antimicrobial properties and its potential use in various applications. It has been used as a disinfectant and preservative in the pharmaceutical, cosmetic, and food industries. It has also been investigated for its use in water treatment, agriculture, and veterinary medicine. In addition, (2,6-dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride chloride has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Propiedades
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-15-7-9-3-2-6-16-9;/h1,4-5,9,15H,2-3,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUKZRIIEYFMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dichlorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[2-(4-benzyl-1-piperidinyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-ethylacetamide](/img/structure/B4138412.png)

![4-(dimethylamino)-N'-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4138436.png)

![N-[3-(2-methyl-1,3-benzoxazol-5-yl)phenyl]acetamide](/img/structure/B4138453.png)

![ethyl 2-{[(allylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4138476.png)

![N-(3'-methoxy-4-biphenylyl)-1-[3-(methylthio)propyl]-3-piperidinecarboxamide](/img/structure/B4138496.png)
![17-(2-aminoethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4138503.png)


![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4138532.png)
![(2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4138538.png)